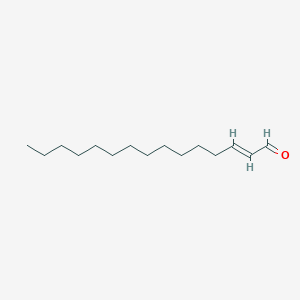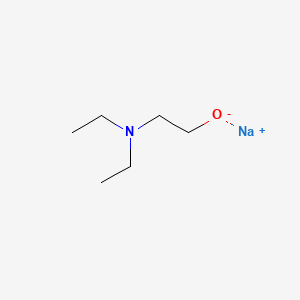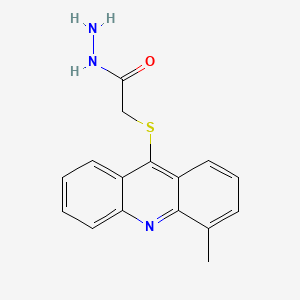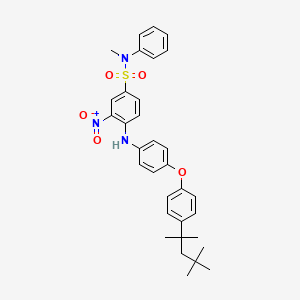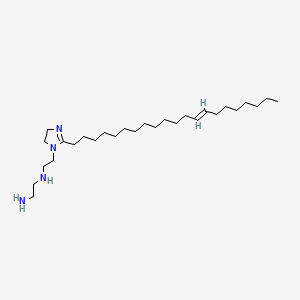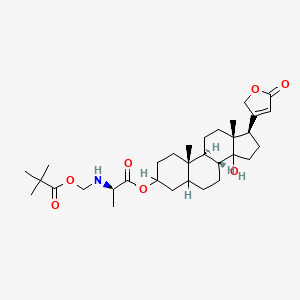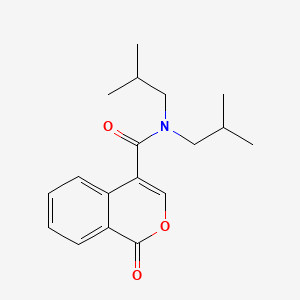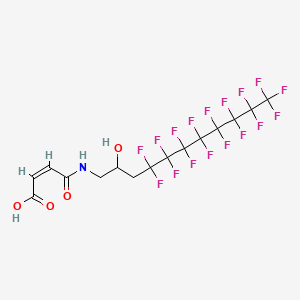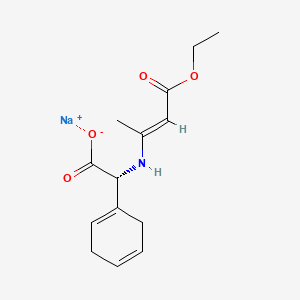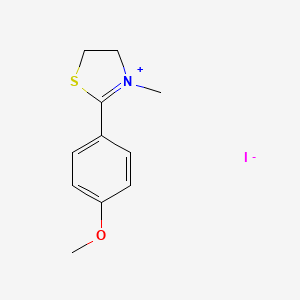
4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- is a heterocyclic organic compound that features a pyrimidinone core substituted with trifluorophenyl and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- typically involves multi-step reactions. One common method is the cyclocondensation of appropriate precursors. For instance, the reaction of dialkyl (3,3,3-trifluoro-2-oxopropyl)phosphonates with aryl aldehydes and urea under Biginelli conditions can yield the desired pyrimidinone derivatives . The reaction is usually carried out in acetonitrile at room temperature with a catalytic amount of trimethylchlorosilane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidinones, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluorophenyl group enhances its binding affinity and specificity due to its electron-withdrawing properties, which can stabilize the interaction with the target protein .
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Pyrimidinone, 2,6-diphenyl-: Lacks the trifluorophenyl group, resulting in different chemical properties and biological activities.
4(3H)-Pyrimidinone, 3-(4-trifluorophenyl)-2,6-diphenyl-: Similar structure but with the trifluorophenyl group in a different position, affecting its reactivity and interactions.
Uniqueness
The presence of the trifluorophenyl group in 4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Propiedades
Número CAS |
89069-77-2 |
|---|---|
Fórmula molecular |
C22H15FN2O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-2,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C22H15FN2O/c23-18-12-7-13-19(14-18)25-21(26)15-20(16-8-3-1-4-9-16)24-22(25)17-10-5-2-6-11-17/h1-15H |
Clave InChI |
QEWRJTQBCMOIEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


